N-1,3-Thiazol-2-ylnitramide
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Overview
Description
N-1,3-Thiazol-2-ylnitramide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Thiazol-2-ylnitramide typically involves the reaction of thioamides with nitro compounds under specific conditions. One common method is the cyclization of thioamides with nitroalkanes in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Thiazol-2-ylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitramide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-1,3-Thiazol-2-ylnitramide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-1,3-Thiazol-2-ylnitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Another class of heterocyclic compounds with diverse biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
N-1,3-Thiazol-2-ylnitramide is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
59024-01-0 |
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Molecular Formula |
C3H3N3O2S |
Molecular Weight |
145.14 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)nitramide |
InChI |
InChI=1S/C3H3N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H,(H,4,5) |
InChI Key |
LZDVHJSVPSREIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N[N+](=O)[O-] |
Origin of Product |
United States |
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